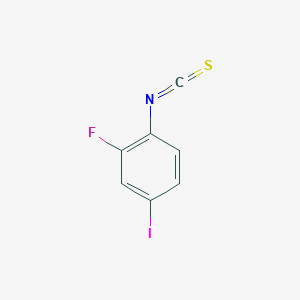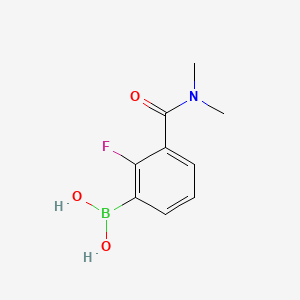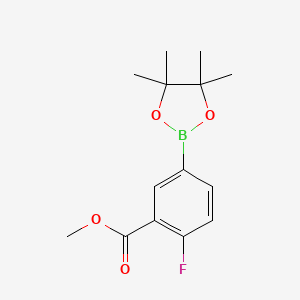
Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Vue d'ensemble
Description
“Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a boric acid ester intermediate with a benzene ring . It is often used in the organic synthesis of drugs, glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Synthesis Analysis
The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis
The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction . In addition, the molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT .Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.1 . It is a solid at room temperature and should be stored in a dry place .Applications De Recherche Scientifique
Organic Synthesis
This compound is a boric acid ester intermediate with a benzene ring, which is often used in organic synthesis. It plays a crucial role in glycol protection and asymmetric synthesis of amino acids. Its stability and reactivity make it suitable for Diels–Alder and Suzuki coupling reactions .
Drug Development
In the field of drug development, boric acid compounds like this one are used as enzyme inhibitors or specific ligand drugs. They have applications in the treatment of tumors and microbial infections due to their ability to interact with biological molecules .
Anticancer Research
Boric acid derivatives have been found to produce highly reactive oxygen species, leading to apoptosis in cancer cells. This compound, therefore, has potential use in the design of anticancer drugs, particularly in inducing oxidative stress in colon cancer cells .
Crystallography
The compound’s structure has been confirmed by FTIR, NMR spectroscopy, and mass spectrometry. Single crystals suitable for X-ray crystallographic analysis have been obtained, which aids in the study of molecular conformations and interactions .
Density Functional Theory (DFT) Studies
DFT calculations are used to predict the molecular structures and properties of compounds. For Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate, DFT helps in understanding its electrostatic potential and frontier molecular orbitals, which are essential for predicting reactivity and interaction with other molecules .
Fluorescent Probes
Boric acid compounds can act as fluorescent probes for identifying various substances such as hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances. This makes them valuable in analytical chemistry for detecting and measuring these entities .
Boron Neutron Capture Therapy (BNCT)
Compounds containing boron are used in BNCT, a type of cancer treatment that relies on the capture of neutrons by boron-10. This compound’s boron-containing structure makes it a candidate for use in BNCT to target cancer cells .
Drug Transport Polymers
The stability and reactivity of boric acid esters make them suitable for incorporation into polymers used for drug transport. These polymers can be designed to release drugs in response to specific triggers, improving the efficacy and safety of treatments .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILMRJXFJLIVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



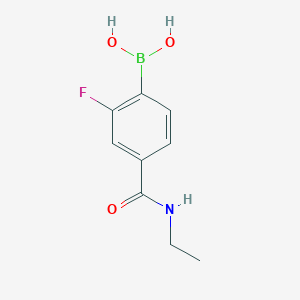
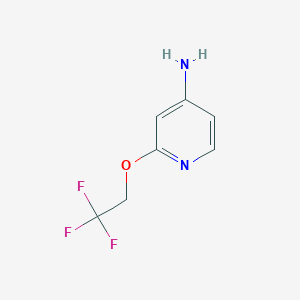

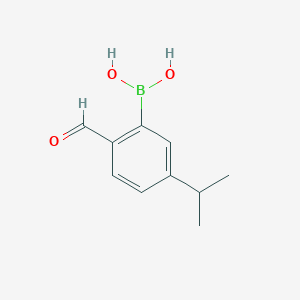

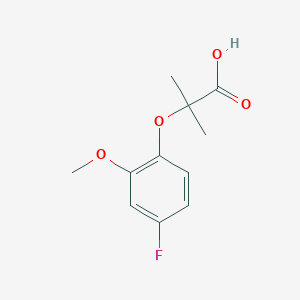
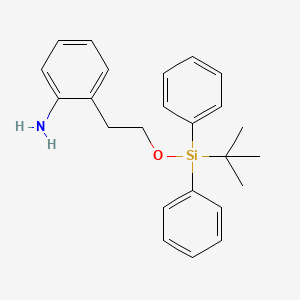

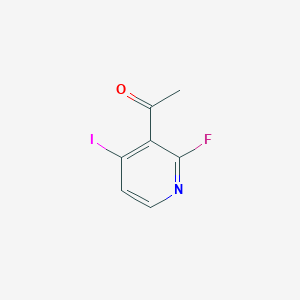
![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)

![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)
